molecular formula C20H17N5O3S B2916979 N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide CAS No. 477709-83-4

N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide

Cat. No.: B2916979
CAS No.: 477709-83-4
M. Wt: 407.45
InChI Key: CQNNNMCEDRBBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide features a pyrazole-pyrrole hybrid core linked to a benzenesulfonohydrazide moiety. Pyrazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities . The sulfonohydrazide group is a key pharmacophore in carbonic anhydrase inhibitors and antimicrobial agents .

Properties

IUPAC Name

N'-(benzenesulfonyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c26-19(22-23-29(27,28)17-11-5-2-6-12-17)18-15-21-25(16-9-3-1-4-10-16)20(18)24-13-7-8-14-24/h1-15,23H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNNNMCEDRBBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NNS(=O)(=O)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide, with CAS number 477709-83-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound has the molecular formula C20H17N5O3S and a molecular weight of 407.45 g/mol. Its structural features include a pyrazole ring, which is known for its diverse biological activities. The presence of the benzenesulfonohydrazide moiety further enhances its potential as a bioactive molecule.

Structural Formula

\text{N 1 phenyl 5 1H pyrrol 1 yl 1H pyrazol 4 yl carbonyl}benzenesulfonohydrazide}

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles demonstrated effectiveness against various bacterial strains including E. coli, P. mirabilis, S. aureus, and fungal strains like A. niger and C. albicans .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismZone of Inhibition (mm)MIC (µg/mL)
10gP. mirabilis1562.5
10qS. aureus1831.25
10oA. niger2031.25

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, a property commonly associated with pyrazole derivatives. Studies have indicated that similar compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Cancer Therapeutics

The role of pyrazole compounds in cancer therapy has been explored extensively. Their ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in various studies. For example, certain derivatives have shown promise in targeting specific pathways involved in cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy Evaluation

In a controlled study, several pyrazole derivatives were evaluated for their antimicrobial efficacy using the well diffusion method against both Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the pyrazole ring significantly influenced the antimicrobial activity.

Case Study 2: In Vivo Anti-inflammatory Assessment

A recent investigation involved administering selected pyrazole derivatives to animal models to assess their anti-inflammatory effects. Results showed a marked reduction in inflammation markers compared to control groups, suggesting therapeutic potential in inflammatory conditions.

Scientific Research Applications

N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline is a pyridopyrimidine compound with diverse applications in scientific research. It has the molecular formula C16H18N4OC_{16}H_{18}N_4O and a molecular weight of 282.3403 .

Scientific Research Applications

N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline is employed across various scientific disciplines:

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology This compound is studied for its potential as a bioactive agent, specifically for its antimicrobial and anticancer properties.
  • Medicine Researches investigate its therapeutic potential in treating various diseases.
  • Industry It is utilized in developing new materials or as a catalyst in chemical reactions.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

The specific products formed in these reactions depend on the conditions and reagents used. For instance, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Pyrrole Derivatives

(a) N-[N-[[1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl]glycyl]-L-alanine derivatives (Compounds 18–19, )
  • Structural Similarity : Shares the 1-phenyl-5-(pyrrolyl)pyrazole backbone.
  • Functional Differences: Incorporates a glycyl-alanine ethyl ester/carboxylic acid chain instead of benzenesulfonohydrazide.
  • Bioactivity : Demonstrated efficacy as antibiotic adjuvants against colistin- and carbapenem-resistant Acinetobacter baumannii, suggesting the pyrazole-pyrrole core enhances membrane permeability or efflux pump inhibition .
(b) (E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine ()
  • Structural Features : A methyl substituent at position 3 of the pyrazole and a hydroxylamine group.
  • Crystal Data : Asymmetric unit contains two molecules with distinct dihedral angles (42.69° vs. 54.49° for phenyl-pyrrole orientations), influencing hydrogen-bonding networks (O—H···N) and lattice stability .
  • Synthesis : Prepared via condensation of aldehyde intermediates with hydroxylamine hydrochloride .

Benzenesulfonohydrazide Derivatives

(a) N′-[(4-Nitrophenyl)methylidene]benzenesulfonohydrazide ()
  • Structural Contrast : Replaces the pyrazole-pyrrole unit with a nitrobenzylidene group.
  • Synthesis: Condensation of p-nitrobenzaldehyde with benzenesulfonohydrazide in ethanol .
(b) N'-({2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide ()
  • Heterocyclic Variation : Thiazole replaces the pyrrole-pyrazole system.
  • Functional Impact: Thiazoles are known for antimicrobial activity; the trifluoromethyl group may improve lipophilicity and target binding .

Oxadiazole and Carbothioamide Analogs

(a) 2-(Methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole ()
  • Structural Divergence: Oxadiazole ring replaces the sulfonohydrazide group.
  • Molecular weight (323.4 g/mol) is lower than the target compound, suggesting differences in solubility .
(b) Pyrazole-1-carbothioamide Derivatives ()
  • Functional Group: Carbothioamide (-C(S)NH2) instead of sulfonohydrazide.
  • Bioactivity : Thioamide groups exhibit metal-chelating properties, useful in enzyme inhibition but may confer higher toxicity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Highlights
Target Compound Pyrazole-pyrrole + sulfonohydrazide Benzenesulfonohydrazide ~370 (estimated) Antimicrobial, enzyme inhibition potential
N-[N-[[1-Phenyl-5-(pyrrolyl)pyrazol-4-yl]carbonyl]glycyl]-L-alanine (18–19) Pyrazole-pyrrole + peptide chain Glycyl-alanine ethyl ester/carboxylic acid ~450–470 Antibiotic adjuvant activity
N′-[(4-Nitrophenyl)methylidene]benzenesulfonohydrazide Benzenesulfonohydrazide 4-Nitrobenzylidene 305.3 Probable carbonic anhydrase inhibition
2-(Methylsulfanyl)-5-[1-phenyl-5-(pyrrolyl)pyrazol-4-yl]-1,3,4-oxadiazole Pyrazole-pyrrole + oxadiazole Methylsulfanyl 323.4 Enhanced hydrophobicity

Q & A

Q. What synthetic methodologies are recommended for preparing N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Core Pyrazole Formation : Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives to form the 1-phenylpyrazole scaffold .

Carbonylation : Introduction of the carbonyl group at the pyrazole C4 position using reagents like DMF-DMA (dimethylformamide dimethyl acetal) .

Hydrazide Coupling : Reacting the carbonyl intermediate with benzenesulfonohydrazide under reflux conditions, often employing acetic anhydride or POCl₃ as cyclizing agents .
Key Considerations: Optimize reaction temperature (e.g., 120°C for POCl₃-mediated cyclization) and stoichiometry to avoid side products like over-oxidized derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) functional groups .
  • ¹H/¹³C NMR : Resolves substituent patterns on the pyrazole and benzene rings. For example, the pyrrole proton environment appears as distinct multiplets at δ 6.1–6.6 ppm .
  • Mass Spectrometry (ESI+) : Confirms molecular weight (e.g., m/z ~450–500 range) and fragmentation patterns .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data (e.g., bond-length discrepancies) be resolved for this compound?

  • Methodological Answer :
  • Refinement Software : Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and hydrogen-bonding constraints .
  • Validation Tools : Cross-check with PLATON or Mercury to validate geometric parameters (e.g., pyrazole ring planarity, torsional angles) against similar sulfonohydrazide derivatives .
  • Case Example : For analogous benzenesulfonohydrazides, bond-length deviations >0.02 Å require re-examination of data collection (e.g., crystal twinning or radiation damage) .

Q. What experimental design principles apply when evaluating its biological activity (e.g., anticonvulsant or antioxidant potential)?

  • Methodological Answer :
  • In Vitro Assays :
  • Anticonvulsant : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents, with ED₅₀ comparisons to standard drugs like phenytoin .
  • Antioxidant : DPPH radical scavenging assays, correlating IC₅₀ values with electron-donating substituents (e.g., para-nitro groups reduce activity) .
  • Dose-Response Analysis : Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients .

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like GABA receptors or cyclooxygenase-2. For example, the sulfonohydrazide moiety may interact with catalytic lysine residues via hydrogen bonding .
  • ADMET Prediction : Use SwissADME to assess logP (lipophilicity) and BBB permeability, critical for CNS-targeted analogs .

Data Contradiction Analysis

Q. How to address inconsistencies in NMR data between synthetic batches?

  • Methodological Answer :
  • Root Cause :

Solvent Artifacts : DMSO-d₆ may cause peak broadening; validate in CDCl₃ or D₂O .

Tautomerism : The pyrazole-pyrrole system may exhibit keto-enol tautomerism, altering proton chemical shifts. Use variable-temperature NMR to confirm .

  • Resolution :
  • Spiking experiments with authentic samples.
  • 2D NMR (COSY, HSQC) to assign ambiguous signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.